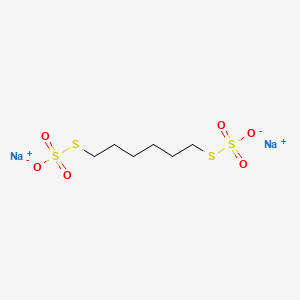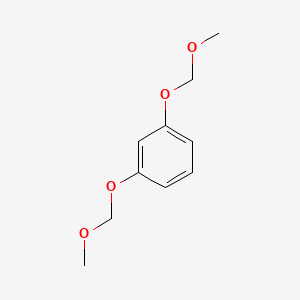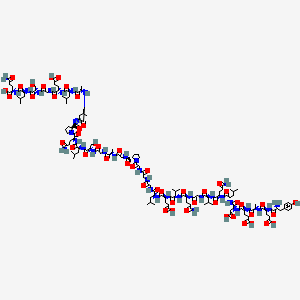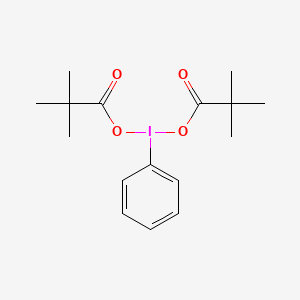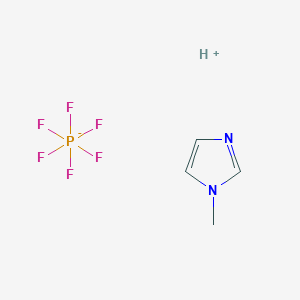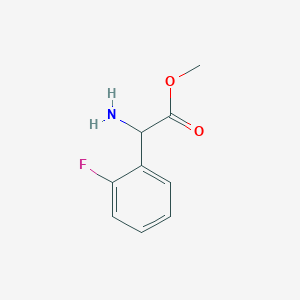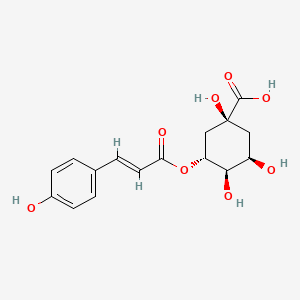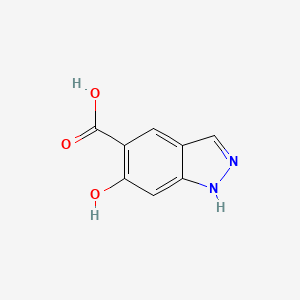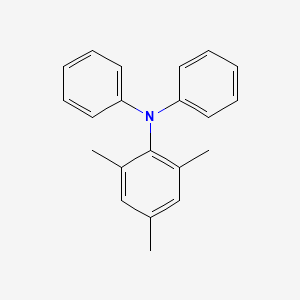
2,4,6-Trimethyl-N,N-diphenylaniline
描述
2,4,6-Trimethyl-N,N-diphenylaniline is an organic compound with the molecular formula C21H21N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two phenyl groups, and the hydrogen atoms on the benzene ring are replaced by three methyl groups at the 2, 4, and 6 positions. This compound is known for its unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-N,N-diphenylaniline typically involves the reaction of 2,4,6-trimethylaniline with diphenylamine under specific conditions. One common method includes:
Starting Materials: 2,4,6-trimethylaniline and diphenylamine.
Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Handling: Ensuring the purity of 2,4,6-trimethylaniline and diphenylamine.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Purification: Using distillation or recrystallization techniques to purify the final product.
化学反应分析
Types of Reactions
2,4,6-Trimethyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Substitution: Lewis acids like aluminum chloride, ferric chloride.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds.
科学研究应用
2,4,6-Trimethyl-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
作用机制
The mechanism of action of 2,4,6-Trimethyl-N,N-diphenylaniline involves its interaction with various molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate specific enzymes, affecting metabolic pathways.
Interact with DNA: Intercalate into DNA strands, potentially leading to changes in gene expression.
Modulate Receptor Activity: Bind to receptors on cell surfaces, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
2,4,6-Trimethyl-N-phenylaniline: Similar structure but with only one phenyl group attached to the nitrogen.
2,4,6-Trimethylaniline: Lacks the diphenyl substitution on the nitrogen.
N,N-Diphenylaniline: Does not have the methyl groups on the benzene ring.
Uniqueness
2,4,6-Trimethyl-N,N-diphenylaniline is unique due to the presence of both the trimethyl substitution on the benzene ring and the diphenyl substitution on the nitrogen. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution, making it valuable for specific applications in synthesis and research.
属性
IUPAC Name |
2,4,6-trimethyl-N,N-diphenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJRFZZCRASCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599416 | |
| Record name | 2,4,6-Trimethyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603134-65-2 | |
| Record name | 2,4,6-Trimethyl-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


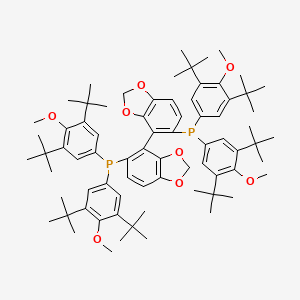
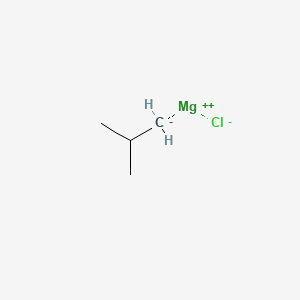
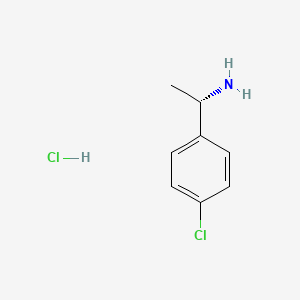
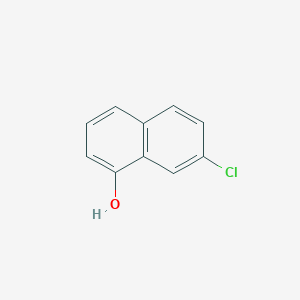
![N-([1,1'-Biphenyl]-4-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B3029185.png)
